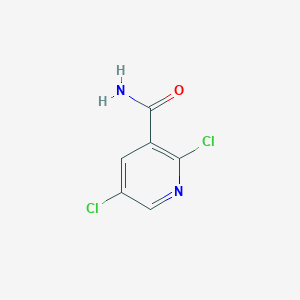

1-(4-氟苯基)-2-羟基乙酮

描述

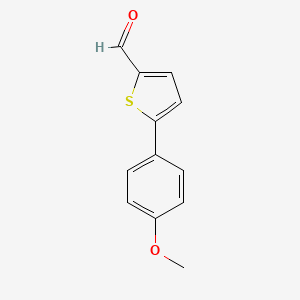

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the coupling of fluorinated ketones with various aromatic or heteroaromatic compounds. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Similarly, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was achieved by reacting phenol with hexafluoroacetone, using mesitylene as a solvent and methanesulfonic acid as a catalyst . These methods demonstrate the versatility of fluorinated compounds in creating novel materials with potential applications in various fields.

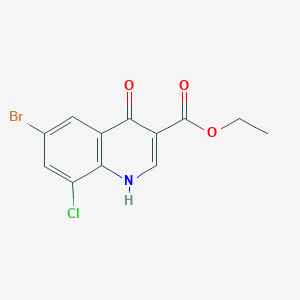

Molecular Structure Analysis

The molecular structure and stability of fluorinated compounds are often investigated using various analytical techniques. For example, the optimized molecular structure and vibrational frequencies of a fluorophenyl-dihydropyrazol compound were studied both experimentally and theoretically, with the geometrical parameters aligning with X-ray diffraction (XRD) data . Charge density studies of crystalline fluorophenyl compounds have also been carried out, revealing weak intermolecular interactions such as C-H...O, C-H...π, π...π, C-H...F, and C-F...F-C, which contribute to the stability of the crystal lattice .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often associated with the presence of electronegative fluorine atoms, which can influence the chemical behavior of the molecule. For instance, the carbonyl group in a fluorophenyl compound was identified as the most reactive part due to its negative charge, as evidenced by molecular electrostatic potential (MEP) analysis . This reactivity is crucial for the compound's potential inhibitory activity against enzymes and its role in nonlinear optics.

Physical and Chemical Properties Analysis

Fluorinated compounds exhibit a range of physical and chemical properties that make them suitable for various applications. The fluorinated polyimides derived from the synthesized diamine monomer displayed good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The phase transition temperatures and thermodynamic parameters of polymers based on fluorinated hydroxyphenyl ethanes were found to decrease with the increasing breadth of the molecules, which correlates with trends observed in low molar mass liquid crystals . Additionally, the potential of fluorinated compounds in creating organic fluoro-containing polymers is highlighted by the presence of easily deprotonated alcoholic and phenolic hydroxyl groups .

科学研究应用

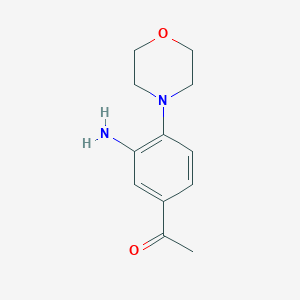

在药物化学中的应用

- 在立体选择性合成中的应用:一项研究聚焦于非甾体抗雄激素4'-氰基-3-[(4-氟苯基)磺酰基]-2-羟基-2-甲基-3'-(三氟甲基)-丙酰苯胺的拆分,这是与1-(4-氟苯基)-2-羟基乙酮相关的化合物,在药物化学中有用。该研究探讨了对手性异构体的色谱分离和不对称合成,用于治疗应用(Tucker & Chesterson, 1988)。

在无机化学中的磁性质

- 磁性质研究:另一项研究探讨了锰(III)化合物的结构和磁性质,涉及到间位四(2-氟苯基)卟啉锰(II),展示了在无机化学领域的应用(Brandon et al., 1998)。

聚合物化学

- 在聚合物化学中的合成:该化合物的用途延伸到聚合物化学领域,在合成新型双酚单体用于高分子量线性聚芳醚砜,表明在材料科学和工程中的应用(Li et al., 2006)。

安全和危害

未来方向

作用机制

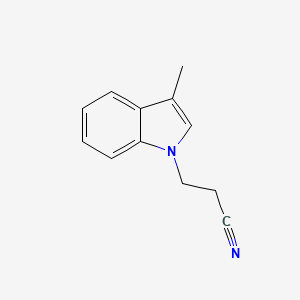

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been reported to affect various biological pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

属性

IUPAC Name |

1-(4-fluorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNZMIDUTPQMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384610 | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-2-hydroxyethanone | |

CAS RN |

403-31-6 | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

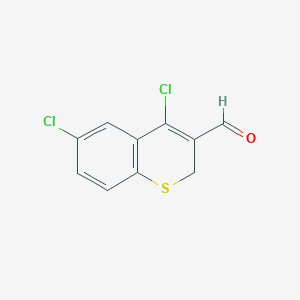

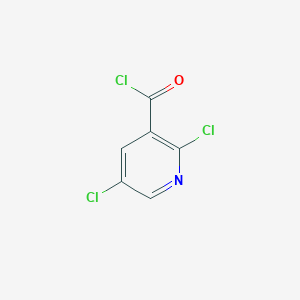

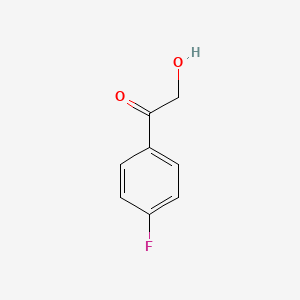

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

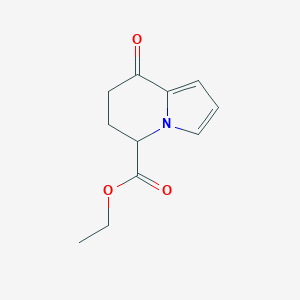

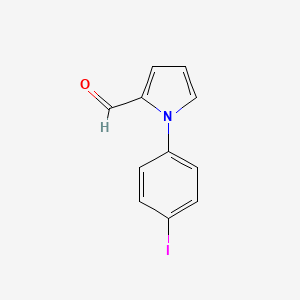

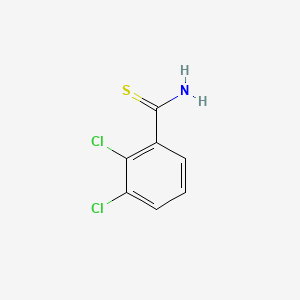

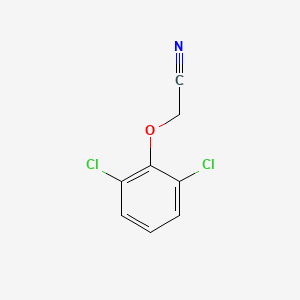

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。